![molecular formula C23H20O2 B5146728 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene CAS No. 3722-81-4](/img/structure/B5146728.png)
1,1'-[1,3-propanediylbis(oxy)]dinaphthalene
Overview
Description
1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, also known as PBD, is a fluorescent probe molecule that is widely used in scientific research. It has a unique structure that allows it to bind to DNA and RNA, making it an important tool for studying nucleic acid structure and function. In
Mechanism of Action
1,1'-[1,3-propanediylbis(oxy)]dinaphthalene binds to DNA and RNA through intercalation, which involves the insertion of the 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene molecule between the base pairs of the nucleic acid. This results in a change in the fluorescence of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, which can be measured and used to study the structure and function of the nucleic acid.
Biochemical and Physiological Effects
1,1'-[1,3-propanediylbis(oxy)]dinaphthalene has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It does not affect the structure or function of DNA or RNA, and it is not toxic to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. It is also relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence. It is also not suitable for use in live cells, as it requires the destruction of the cell membrane to access the nucleic acids.
Future Directions
There are several areas of future research for 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene. One area is the development of new synthesis methods to improve the yield and purity of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene. Another area is the development of new applications for 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, such as its use in the study of epigenetics and gene expression. Additionally, there is potential for the use of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene in the development of new diagnostic tools and therapies for diseases such as cancer.
Conclusion
In conclusion, 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is a valuable tool for scientific research due to its ability to selectively bind to DNA and RNA. It is used as a fluorescent probe to study nucleic acid structure and function, and has minimal biochemical and physiological effects. While there are limitations to its use, there are also many areas of future research for 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene, making it an important molecule in the field of molecular biology.
Synthesis Methods
The synthesis of 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene involves several steps, including the reaction of 1,3-dibromopropane with sodium hydride to form 1,3-propanediol. This is followed by the reaction of 1,3-propanediol with naphthalene-1,5-diamine in the presence of a catalyst to form 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene.
Scientific Research Applications
1,1'-[1,3-propanediylbis(oxy)]dinaphthalene is widely used in scientific research due to its ability to bind to DNA and RNA. It is used as a fluorescent probe to study the structure and function of nucleic acids. 1,1'-[1,3-propanediylbis(oxy)]dinaphthalene can be used to detect single-stranded DNA and RNA, as well as to identify specific nucleotide sequences. It is also used in the study of protein-DNA interactions, DNA replication, and DNA repair.
properties
IUPAC Name |
1-(3-naphthalen-1-yloxypropoxy)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-3-12-20-18(8-1)10-5-14-22(20)24-16-7-17-25-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTIRDXINVQTHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCOC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245133 | |
Record name | Naphthalene, 1,1′-[1,3-propanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene, 1,1'-[1,3-propanediylbis(oxy)]bis- | |
CAS RN |
3722-81-4 | |
Record name | Naphthalene, 1,1′-[1,3-propanediylbis(oxy)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,1′-[1,3-propanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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